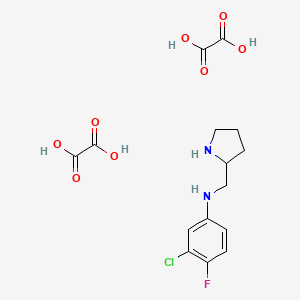

3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Description

3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a halogenated aniline derivative featuring a pyrrolidin-2-ylmethyl substituent and a dioxalate counterion. The dioxalate salt form improves crystallinity and stability, making it suitable for pharmaceutical applications, particularly in drug discovery where salt forms optimize bioavailability .

Synthesis typically involves reductive amination of 3-chloro-4-fluoroaniline with a pyrrolidine-containing aldehyde or ketone, using agents like NaBH₄/I₂ under mild conditions . The dioxalate is formed via acid-base reaction with oxalic acid, a common strategy to modulate physicochemical properties.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2.2C2H2O4/c12-10-6-8(3-4-11(10)13)15-7-9-2-1-5-14-9;2*3-1(4)2(5)6/h3-4,6,9,14-15H,1-2,5,7H2;2*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKFIRSUMOTULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC(=C(C=C2)F)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 3-chloro-4-fluoroaniline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with oxalic acid to form the dioxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

3-Chloro-N-phenyl-phthalimide

- Core Structure : Phthalimide with chloro and phenyl substituents (Fig. 1, ).

- Key Differences: Unlike the target compound’s aniline-pyrrolidine system, this phthalimide derivative lacks a basic amine and fluorine. Its planar aromatic structure favors π-π stacking, making it a monomer for polyimide synthesis rather than a bioactive agent .

- Applications : Primarily used in polymer chemistry (e.g., high-temperature resins), contrasting with the target compound’s likely role in medicinal chemistry.

3-Chloro-4-fluoro-N-(pyrazolylmethyl)aniline

- Core Structure : Chloro-fluoroaniline with a pyrazolylmethyl substituent ().

- Key Differences : The pyrazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the pyrrolidine group. This may affect receptor binding kinetics or metabolic stability.

- Synthesis : Similar reductive amination strategy (NaBH₄/I₂), but yields secondary amines with divergent pharmacophores .

Pyrrolo-pyridazine Derivatives (e.g., EP 4 374 877 A2)

- Core Structure : Pyrrolo-pyridazine fused rings with trifluoromethyl and carboxamide groups ().

- Key Differences : These compounds feature a larger heterocyclic scaffold, often targeting kinase enzymes. The target compound’s simpler aniline-pyrrolidine system may offer better synthetic accessibility and lower molecular weight, advantageous for oral bioavailability.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data for Selected Compounds

Key Findings :

- Salt Form Advantage : The dioxalate salt enhances aqueous solubility compared to neutral analogues like 3-chloro-N-phenyl-phthalimide, which is critical for drug formulation .

- Halogen Synergy : The chloro-fluoro substitution pattern, common in kinase inhibitors (e.g., EP 4 374 877), may contribute to hydrophobic interactions and metabolic stability across analogues .

Biological Activity

3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. With the molecular formula C15H18ClFN2O8 and a molecular weight of 408.76 g/mol, this compound is characterized by its unique structural features, which include a chloro and a fluoro substituent on the aniline ring and a pyrrolidine moiety, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biochemical pathways, which may result in therapeutic effects. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.

- Antitumor Activity : There is emerging evidence indicating potential antitumor effects, with studies exploring its efficacy against various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in key metabolic pathways, which could have implications in treating metabolic disorders.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various derivatives of aniline found that compounds similar to 3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.5 to 5.0 µg/mL.

- Antitumor Screening : In vitro assays demonstrated that this compound inhibited the proliferation of human cancer cell lines (e.g., MCF7 and HL60) with IC50 values in the low micromolar range, suggesting promising antitumor potential.

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), a crucial enzyme in pyrimidine biosynthesis, highlighting its potential role in cancer therapy and antiviral applications.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Chloro-4-fluoroaniline | Structure | Precursor for synthesis; limited activity |

| 4-Fluoro-N-(pyrrolidin-2-ylmethyl)aniline | Structure | Moderate antimicrobial activity |

| 3-Chloro-N-(pyrrolidin-2-ylmethyl)aniline | Structure | Potential antitumor properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.